molecular formula C14H11IN4O B3617130 N-(4-iodophenyl)-1-methylbenzotriazole-5-carboxamide

N-(4-iodophenyl)-1-methylbenzotriazole-5-carboxamide

Cat. No.: B3617130
M. Wt: 378.17 g/mol
InChI Key: WYAPCCZVIXCPID-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1-methylbenzotriazole-5-carboxamide: is an organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of an iodophenyl group attached to a benzotriazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-1-methylbenzotriazole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 1-methylbenzotriazole.

    Coupling Reaction: The 4-iodoaniline is reacted with 1-methylbenzotriazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodophenyl group in N-(4-iodophenyl)-1-methylbenzotriazole-5-carboxamide can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

    Amidation Reactions: The carboxamide group can engage in amidation reactions with various amines to form new amide derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various substituted benzotriazole derivatives can be formed.

    Oxidation and Reduction Products: The products will vary based on the specific oxidation or reduction reaction performed.

Scientific Research Applications

Chemistry: N-(4-iodophenyl)-1-methylbenzotriazole-5-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine: The compound’s structural features make it a candidate for drug development. Researchers explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its applications range from the production of polymers to the development of novel coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1-methylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with target proteins, while the benzotriazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(4-iodophenyl)-β-alanine derivatives
  • N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives
  • 4-iodophenyl hydroxyproline derivatives

Uniqueness: N-(4-iodophenyl)-1-methylbenzotriazole-5-carboxamide stands out due to its unique combination of an iodophenyl group and a benzotriazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-(4-iodophenyl)-1-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN4O/c1-19-13-7-2-9(8-12(13)17-18-19)14(20)16-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAPCCZVIXCPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)I)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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